1-Heptyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazolium, 1-heptyl-3-methyl-, chloride is an ionic liquid composed of an organic cation and an inorganic chloride anion. This compound is known for its unique properties such as low vapor pressure, high thermal stability, and good ionic conductivity. It is widely used in various fields including organic synthesis, catalysis, and electrochemistry .
Vorbereitungsmethoden
The synthesis of 1H-Imidazolium, 1-heptyl-3-methyl-, chloride typically involves the quaternization of 1-methylimidazole with 1-chloroheptane. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile. The product is then purified through recrystallization or other suitable methods .
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
1H-Imidazolium, 1-heptyl-3-methyl-, chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride anion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions depending on the reagents and conditions used.
Complex Formation: It can form complexes with various metal ions, which can be utilized in catalysis and other applications.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1H-Imidazolium, 1-heptyl-3-methyl-, chloride has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in organic synthesis due to its unique properties.
Biology: The compound is studied for its potential antimicrobial and antifungal activities.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in electrochemical applications, such as in the development of batteries and supercapacitors
Wirkmechanismus
The mechanism by which 1H-Imidazolium, 1-heptyl-3-methyl-, chloride exerts its effects involves interactions with molecular targets such as enzymes and cell membranes. The ionic nature of the compound allows it to disrupt cell membrane integrity, leading to antimicrobial effects. In catalysis, it can stabilize transition states and intermediates, enhancing reaction rates and selectivity .
Vergleich Mit ähnlichen Verbindungen
1H-Imidazolium, 1-heptyl-3-methyl-, chloride is similar to other imidazolium-based ionic liquids such as 1-ethyl-3-methylimidazolium chloride and 1-hexyl-3-methylimidazolium iodide. its unique heptyl side chain imparts distinct properties such as higher hydrophobicity and different solubility characteristics. These differences make it suitable for specific applications where other imidazolium compounds may not be as effective .
Similar compounds include:
- 1-ethyl-3-methylimidazolium chloride
- 1-hexyl-3-methylimidazolium iodide
- 1-butyl-3-methylimidazolium chloride
Eigenschaften
CAS-Nummer |
581101-92-0 |
---|---|
Molekularformel |
C11H23ClN2 |
Molekulargewicht |
218.77 g/mol |
IUPAC-Name |
1-heptyl-3-methyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C11H22N2.ClH/c1-3-4-5-6-7-8-13-10-9-12(2)11-13;/h9-10H,3-8,11H2,1-2H3;1H |
InChI-Schlüssel |
IKWLASUDSGDILR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC[NH+]1CN(C=C1)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.